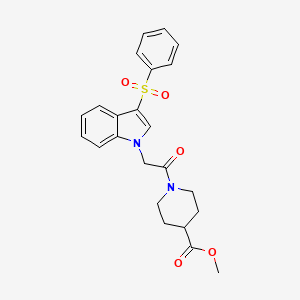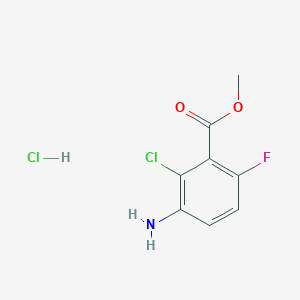
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a fluorophenyl group, and a pyrazolyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an antibacterial and antioxidant agent.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to donate hydrogen atoms to neutralize free radicals .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-fluorophenol: This compound shares structural similarities but lacks the pyrazolyl group.
4-chloro-2-(4-fluorophenyl)phenol: Similar in structure but without the pyrazolyl group.
4-chloro-2-(5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol: Contains an oxadiazole ring instead of a pyrazole ring.
Uniqueness
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol is unique due to the presence of both the pyrazolyl and fluorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
321534-47-8 |
|---|---|
Fórmula molecular |
C15H10ClFN2O |
Peso molecular |
288.71 |
Nombre IUPAC |
4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19) |
Clave InChI |
SRMJCIBGUOPXNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)
![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)

![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)


![2-[1-(2-Methylpropanesulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2926613.png)
![methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2926616.png)
![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2926617.png)


![N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2926620.png)

